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Compound of Interest

Compound Name: (+/-)-Hymenin

Cat. No.: B026530 Get Quote

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Data of (+/-)-Hymenin

Introduction
This technical guide is intended to provide a comprehensive overview of the spectroscopic data

for the compound (+/-)-Hymenin. The information herein is curated for researchers, scientists,

and professionals in the field of drug development to facilitate further research and application

of this molecule. (+/-)-Hymenin, also known by its systematic name 4-(2-amino-1H-imidazol-5-

yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one, is a synthetic compound of

interest. This document aims to present available spectroscopic data in a structured format,

detail experimental methodologies where accessible, and provide logical visualizations to

support understanding.

Chemical Structure and Properties
Compound Name: (+/-)-Hymenin

Systematic Name: 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-

pyrrolo[2,3-c]azepin-8-one

CAS Number: 154569-13-8

Molecular Formula: C₁₁H₁₁Br₂N₅O
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Molecular Weight: 393.05 g/mol

Structure:

Click to download full resolution via product page

Caption: 2D representation of (+/-)-Hymenin.

Spectroscopic Data
A comprehensive search of available scientific literature and chemical databases was

conducted to collate the spectroscopic data for (+/-)-Hymenin. At present, detailed

experimental spectra for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) of this

specific compound are not publicly available in the indexed scientific literature.

This section will be updated as soon as validated spectroscopic data for (+/-)-Hymenin
becomes accessible. The following subsections outline the expected features in each

spectroscopic technique based on the known chemical structure.

The ¹H NMR spectrum of (+/-)-Hymenin is expected to exhibit signals corresponding to the

different types of protons in the molecule. The predicted chemical shifts (δ) in ppm would be

influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for (+/-)-Hymenin
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

NH (imidazole) Broad singlet 1H

NH₂ (amino) Broad singlet 2H

CH (imidazole) Singlet 1H

CH (pyrrolopyrrole) Singlet 1H

CH₂

(tetrahydroazepine)
Multiplet 2H

CH₂

(tetrahydroazepine)
Multiplet 2H

NH (pyrrolopyrrole) Broad singlet 1H

NH (azepine) Broad singlet 1H

The ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom in (+/-)-
Hymenin. The presence of heteroatoms (N, O, Br) and double bonds will significantly influence

the chemical shifts.

Table 2: Predicted ¹³C NMR Data for (+/-)-Hymenin

Carbon Atom Predicted Chemical Shift (ppm)

C=O (amide) 160-180

C (imidazole, C-NH₂) 150-160

C (imidazole, C=C) 110-140

C (pyrrolopyrrole, C=C) 100-130

C-Br 90-110

C-N (aliphatic) 40-60

CH₂ (tetrahydroazepine) 20-40
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The IR spectrum of (+/-)-Hymenin will display absorption bands characteristic of its functional

groups.

Table 3: Predicted IR Absorption Bands for (+/-)-Hymenin

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (amine, amide,

imidazole)
3200-3500 Medium-Strong, Broad

C-H stretch (aromatic/alkene) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=O stretch (amide) 1650-1690 Strong

C=C and C=N stretch 1500-1650 Medium

C-N stretch 1000-1350 Medium

C-Br stretch 500-700 Medium-Strong

The mass spectrum of (+/-)-Hymenin is expected to show the molecular ion peak (M⁺) and

characteristic fragmentation patterns. Due to the presence of two bromine atoms, a distinctive

isotopic pattern for the molecular ion and bromine-containing fragments will be observed

(approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4).

Table 4: Predicted Mass Spectrometry Data for (+/-)-Hymenin

Ion Predicted m/z Notes

[M]⁺ 391/393/395
Molecular ion with isotopic

pattern for two bromine atoms.

[M-Br]⁺ 312/314 Loss of one bromine atom.

[M-2Br]⁺ 233 Loss of both bromine atoms.

Experimental Protocols
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Detailed experimental protocols for the synthesis and spectroscopic characterization of (+/-)-
Hymenin are not readily available in the public domain. General procedures for obtaining the

types of spectroscopic data discussed are outlined below.

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral

width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set

the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: Perform a background subtraction and present the data as transmittance

or absorbance versus wavenumber.

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

(e.g., direct infusion, GC-MS, or LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

or Electron Impact (EI).
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Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate the mass spectrum.

Signaling Pathways and Logical Relationships
Information regarding the biological activity and associated signaling pathways of (+/-)-
Hymenin is not currently available in the scientific literature. Should such information become

available, this section will be updated with relevant diagrams.

Conclusion
This technical guide provides a summary of the expected spectroscopic characteristics of (+/-)-
Hymenin based on its chemical structure. The absence of experimentally determined spectra

in the public domain highlights an opportunity for future research to fully characterize this

compound. The provided general experimental protocols can serve as a starting point for such

investigations. As new data emerges, this document will be revised to incorporate the latest

findings.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for (+/-)-Hymenin].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026530#spectroscopic-data-for-hymenin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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